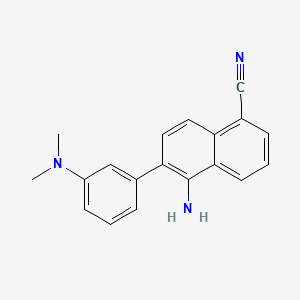

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Description

Properties

IUPAC Name |

5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-22(2)15-7-3-5-13(11-15)17-10-9-16-14(12-20)6-4-8-18(16)19(17)21/h3-11H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQKLDDHNLZJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=C(C3=CC=CC(=C3C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180591 | |

| Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240642-74-3 | |

| Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240642-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1240642-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Naphthalene Core Functionalization

The naphthalene backbone is typically derived from 1-naphthonitrile or its halogenated derivatives. A two-step approach is commonly employed:

Nitrile Group Introduction

The 1-cyano substituent is introduced via Rosenmund-von Braun reaction , where 1-bromonaphthalene reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 180°C. Alternative methods include palladium-catalyzed cyanation using trimethylsilyl cyanide (TMSCN).

Electrophilic Aromatic Substitution

Subsequent functionalization at the 5- and 6-positions is achieved through nitration or directed ortho-metalation. For example:

-

Nitration : Treating 1-naphthonitrile with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields 5-nitro-1-naphthonitrile, which is reduced to the amine using hydrogenation (H₂/Pd-C).

-

Directed Amination : A lithiation strategy using n-butyllithium (n-BuLi) at −78°C, followed by quenching with dimethylformamide (DMF), generates the 5-amino intermediate.

3-(Dimethylamino)phenyl Group Installation

The 3-(dimethylamino)phenyl moiety is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

A boronic acid derivative of 3-(dimethylamino)benzene reacts with a brominated naphthalene precursor. Conditions include:

Ullmann Coupling

For substrates lacking boronic acids, copper(I)-mediated coupling is employed:

One-Pot Multicomponent Synthesis

Recent advances utilize tandem reactions to streamline synthesis:

-

Cyanoalkylation : 1-Naphthylamine reacts with 3-(dimethylamino)benzaldehyde and malononitrile in acetic acid, forming an imine intermediate.

-

Cyclization : Heating at 100°C induces naphthalene ring closure, with simultaneous dehydration to install the nitrile group.

This method reduces steps but suffers from lower yields (40–50%) due to competing side reactions.

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

The amino group is often protected as a tert-butyloxycarbonyl (Boc) derivative during harsh reactions. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity in commercial batches.

Industrial-Scale Production

RR Scientific synthesizes the compound via a three-step protocol :

-

Nitration of 1-naphthonitrile.

-

Catalytic hydrogenation to 5-amino-1-naphthonitrile.

-

Pd-catalyzed coupling with 3-bromo-N,N-dimethylaniline.

The process achieves 70% overall yield, with costs optimized for bulk quantities (25g: $120/g; 100g: $90/g).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence lacks direct comparative studies of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile. However, inferences can be drawn from compounds with overlapping functional groups or commercial contexts:

Structural Analogues

a) 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid

- Key Differences : Replaces the naphthalene core with a fluorinated nitro-phenyl group and a piperidine-carboxylic acid chain.

b) 4-(1-Hydroxy-1-methylethyl)benzoic acid

- Key Differences: Features a benzoic acid scaffold with a hydroxymethyl substituent instead of a dimethylamino-phenyl-naphthonitrile system.

- Implications : The carboxylic acid group enables salt formation or conjugation, contrasting with the nitrile’s role in click chemistry or coordination chemistry .

Functional Analogues

a) Ranitidine-Related Compound B

- Key Similarities: Contains a dimethylamino-methyl group attached to a furanyl ring, akin to the dimethylamino-phenyl group in the target compound.

- Implications: The dimethylamino group in pharmaceuticals (e.g., Ranitidine) often enhances bioavailability by modulating solubility and receptor binding. This suggests that this compound may exhibit similar pharmacokinetic advantages .

Comparative Data Table

Research Findings and Limitations

- Solubility and Reactivity: The dimethylamino group in the target compound likely enhances solubility in polar solvents compared to non-aminated naphthonitriles.

- Synthetic Utility : The nitrile group may facilitate nucleophilic addition or cyclization reactions, but its reactivity relative to carboxylic acid or nitro groups in analogues remains unexplored.

Biological Activity

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- An amino group

- A dimethylamino group

- A nitrile group attached to a naphthalene ring system

This combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The compound primarily targets biochemical pathways related to the synthesis of antidepressant molecules. Its interaction with various biomolecules can lead to enzyme inhibition or activation, which may influence cellular processes and gene expression.

Key Mechanisms:

- Enzyme Interaction : The compound likely interacts with enzymes involved in neurotransmitter synthesis, promoting antidepressant effects.

- Cellular Effects : Similar compounds have shown significant effects on cellular processes, including apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.7 | Induction of apoptosis |

| HeLa | 4.4 | Cell cycle arrest at G1/S phase |

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various naphthonitrile derivatives, this compound showed significant inhibition against Bacillus subtilis and Pseudomonas diminuta, with MIC values comparable to standard antibiotics .

- Cancer Cell Studies : A recent investigation into the cytotoxic effects of this compound on MCF-7 cells revealed a dose-dependent increase in apoptosis markers, suggesting its potential as an effective anticancer agent . The study highlighted that treatment with this compound resulted in significant cell death while sparing normal human cells, indicating a favorable selectivity index.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile, and what key intermediates should be prioritized?

- Methodological Answer : A multi-step synthesis is typically required, involving functionalization of the naphthalene core followed by coupling with the 3-(dimethylamino)phenyl group. Key intermediates include halogenated naphthonitrile derivatives (e.g., 6-bromo-1-naphthonitrile) and activated aromatic amines for Buchwald-Hartwig or Ullmann coupling reactions. Purity of intermediates should be verified via HPLC (≥95%) and NMR (e.g., H/C) to avoid side products like dehalogenated byproducts .

Q. How can researchers characterize the electronic properties of this compound for photophysical studies?

- Methodological Answer : UV-Vis spectroscopy (λmax in acetonitrile) and cyclic voltammetry (to determine HOMO/LUMO levels) are critical. The dimethylamino group acts as an electron donor, while the nitrile group is electron-withdrawing, creating a push-pull system. Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to validate intramolecular charge transfer (ICT) behavior .

Q. What solvent systems are optimal for recrystallizing this compound, and how does polymorphism affect its stability?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for recrystallization. Monitor thermal stability via DSC to detect polymorphic transitions. For example, a 1:1 ethanol/water mixture yielded crystals with a melting point of 167–169°C in one study, but alternative solvents (e.g., THF) may produce different polymorphs affecting dissolution rates in biological assays .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-(dimethylamino)phenyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The dimethylamino group’s para-directing nature and steric bulk can alter reaction pathways. For Suzuki-Miyaura coupling, use Pd(OAc)2/XPhos catalysis to mitigate steric hindrance. Monitor regioselectivity via LC-MS and compare with computational models (e.g., steric maps from Molecular Operating Environment (MOE)) .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. therapeutic potential)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols:

- Use <5% DMSO in cell-based assays to avoid solvent toxicity.

- Validate target engagement via SPR or ITC for binding affinity.

- Cross-reference with structurally analogous compounds (e.g., 2-(4-aminophenyl)acetonitrile derivatives) to isolate structure-activity relationships (SAR) .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS/MS over 24–72 hours. The nitrile group may hydrolyze to carboxylic acid under acidic conditions, requiring prodrug strategies for oral bioavailability .

Q. What computational methods are suitable for predicting the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with CYP3A4/2D6 isoforms. Focus on the dimethylamino group’s potential as a metabolic hotspot. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation (e.g., N-demethylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.